REACTION_CXSMILES
|
S(C1C=CC=CC=1)([O-])(=O)=O.[CH3:11][S:12]([CH2:15][C:16]([OH:18])=O)(=[O:14])=[O:13].C1N=CN(C(N2C=NC=C2)=O)C=1.C(N(CC)CC)C.[Cl:38][C:39]1[CH:40]=[C:41]([C:47]2([C:64]([F:67])([F:66])[F:65])[O:51][N:50]=[C:49]([C:52]3[CH:53]=[C:54]4[C:58](=[CH:59][CH:60]=3)[C:57]3([CH2:63][NH:62][CH2:61]3)[O:56][CH2:55]4)[CH2:48]2)[CH:42]=[C:43]([Cl:46])[C:44]=1[F:45]>C(OCC)(=O)C>[Cl:46][C:43]1[CH:42]=[C:41]([C:47]2([C:64]([F:65])([F:67])[F:66])[O:51][N:50]=[C:49]([C:52]3[CH:53]=[C:54]4[C:58](=[CH:59][CH:60]=3)[C:57]3([CH2:61][N:62]([C:16](=[O:18])[CH2:15][S:12]([CH3:11])(=[O:14])=[O:13])[CH2:63]3)[O:56][CH2:55]4)[CH2:48]2)[CH:40]=[C:39]([Cl:38])[C:44]=1[F:45]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]can
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CC(=O)O
|
Name
|
n-propylphosphonic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
0.825 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.615 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CC(=O)O
|
Name
|
5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1F)Cl)C1(CC(=NO1)C=1C=C2COC3(C2=CC1)CNC3)C(F)(F)F
|
Name
|
n-propylphosphonic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.313 g
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for a minimum of 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The addition funnel was rinsed with 0.5 mL EtOAc
|
Type
|
TEMPERATURE
|
Details
|
cooled to <10° C
|
Type
|
WASH
|
Details
|
The addition funnel was then rinsed with 1.5 mL EtOAc
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
To the reaction was added 1.0 g Celite
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
FILTRATION
|
Details
|
filtered through a 1 g celite plug in a 15 mL coarse frit glass funnel
|
Type
|
WASH
|
Details
|
rinsed with 4 mL EtOAc (2×)
|
Type
|
WASH
|
Details
|
Filtrate was washed with 4 mL water (3×), 4 mL 10% NH4Cl, 4 mL water
|
Reaction Time |
2 h |
Name
|
1-(5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1F)Cl)C1(CC(=NO1)C=1C=C2COC3(C2=CC1)CN(C3)C(CS(=O)(=O)C)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |